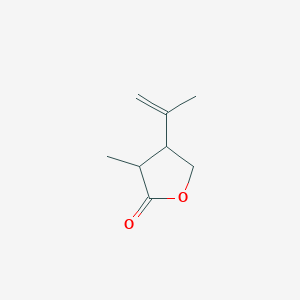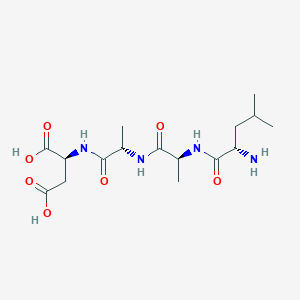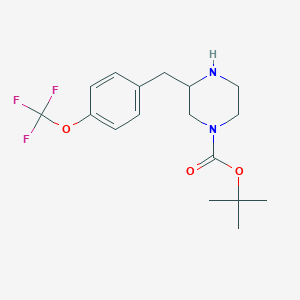
3-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl moiety, which is further connected to a piperazine ring The tert-butyl ester group is attached to the carboxylic acid functionality of the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the introduction of the trifluoromethoxy group to the benzyl moiety. This can be achieved through nucleophilic aromatic substitution reactions using appropriate trifluoromethoxy reagents.
Piperazine Ring Formation: The benzyl intermediate is then reacted with piperazine under suitable conditions to form the piperazine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological activities. Piperazine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The trifluoromethoxy group can enhance the compound’s metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to modify their thermal and mechanical properties.
作用機序
The mechanism of action of 3-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethoxy group can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
3-(4-Methoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
3-(4-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These properties distinguish it from similar compounds with different substituents.
特性
分子式 |
C17H23F3N2O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
tert-butyl 3-[[4-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-9-8-21-13(11-22)10-12-4-6-14(7-5-12)24-17(18,19)20/h4-7,13,21H,8-11H2,1-3H3 |
InChIキー |
GVJAKRSIPWCYTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


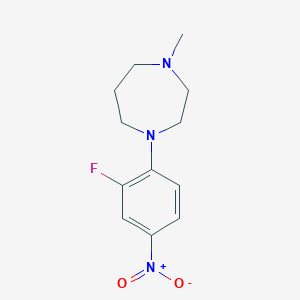

![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
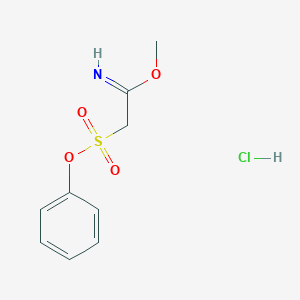
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)
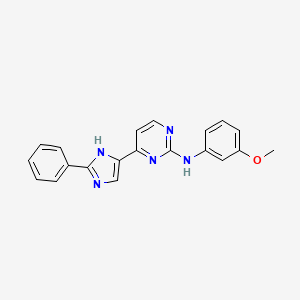

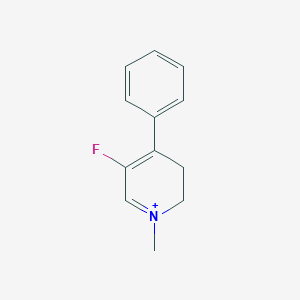
![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)

![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
